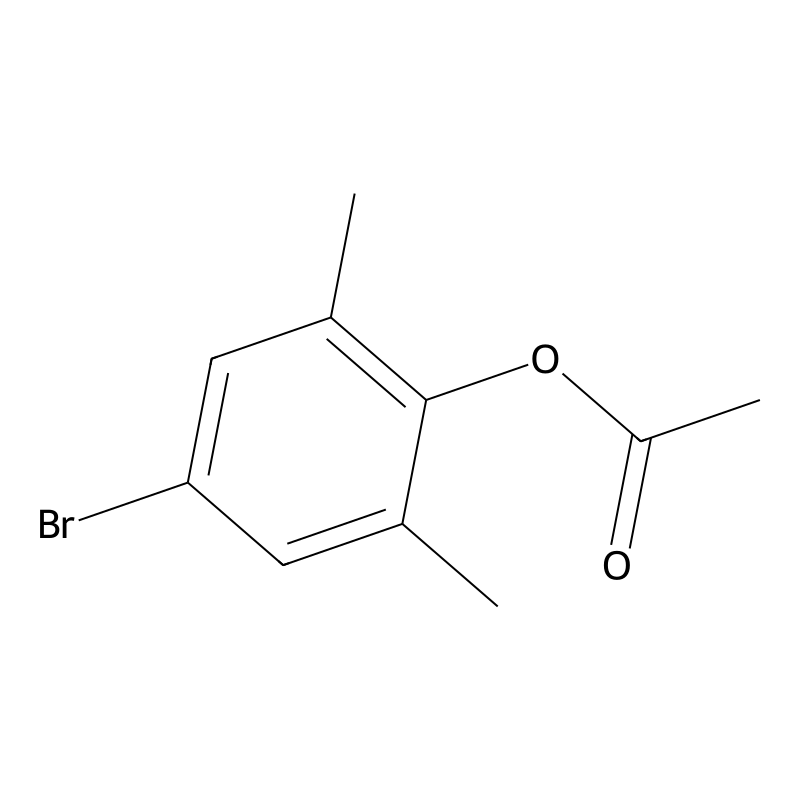4-Bromo-2,6-dimethylphenyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-2,6-dimethylphenyl acetate is an organic compound characterized by the molecular formula and a molecular weight of 243.10 g/mol. This compound features a bromine atom and two methyl groups attached to a phenyl ring, with an acetate functional group. It appears as a colorless to light yellow liquid or solid and is known for its reactivity in various chemical processes, particularly in organic synthesis.
- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides. Common reagents for this reaction include sodium azide and potassium thiocyanate in polar aprotic solvents like dimethylformamide.
- Hydrolysis: The ester bond can be hydrolyzed to yield 4-bromo-2,6-dimethylphenol and acetic acid under acidic or basic conditions.
- Oxidation: The methyl groups may be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 4-Bromo-2,6-dimethylphenyl acetate typically involves the esterification of 4-bromo-2,6-dimethylphenol with acetic anhydride or acetyl chloride. This reaction is often carried out in the presence of a base such as pyridine or triethylamine under reflux conditions to ensure complete esterification. In industrial settings, continuous flow reactors may be employed to enhance yield and control reaction parameters effectively.
4-Bromo-2,6-dimethylphenyl acetate has potential applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its unique reactivity patterns may allow for the development of new materials with desirable properties.
Despite its potential, the compound's significance in scientific research remains relatively limited compared to other more extensively studied brominated compounds.
Several compounds share structural similarities with 4-Bromo-2,6-dimethylphenyl acetate. Here is a comparison highlighting their uniqueness:
| Compound Name | Key Differences | Unique Properties |
|---|---|---|
| 4-Bromo-2,6-dimethylphenol | Lacks the acetate group | More reactive due to hydroxyl group; used as a preservative |
| 4-Bromo-2,6-dimethylbenzoic acid | Contains a carboxylic acid group | Exhibits different reactivity; potential use in pharmaceuticals |
| 4-Bromo-2,6-dimethylbenzaldehyde | Contains an aldehyde functional group | Different reactivity; used in organic synthesis |
| 4-Chloro-2,6-dimethylphenol | Contains chlorine instead of bromine | Varies in antimicrobial effectiveness compared to brominated compounds |
The uniqueness of 4-Bromo-2,6-dimethylphenyl acetate lies primarily in its ester functional group, which imparts distinct reactivity compared to its analogs. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups on the aromatic ring enhances its potential for diverse








